molecular formula C32H28ClOP B8537027 [4-(Benzyloxy)benzyl](triphenyl)phosphonium chloride

[4-(Benzyloxy)benzyl](triphenyl)phosphonium chloride

Cat. No. B8537027
M. Wt: 495.0 g/mol
InChI Key: ZNDBERRZILXTHK-UHFFFAOYSA-M
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Description

[4-(Benzyloxy)benzyl](triphenyl)phosphonium chloride is a useful research compound. Its molecular formula is C32H28ClOP and its molecular weight is 495.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(Benzyloxy)benzyl](triphenyl)phosphonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Benzyloxy)benzyl](triphenyl)phosphonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[4-(Benzyloxy)benzyl](triphenyl)phosphonium chloride

Molecular Formula

C32H28ClOP

Molecular Weight

495.0 g/mol

IUPAC Name

triphenyl-[(4-phenylmethoxyphenyl)methyl]phosphanium;chloride

InChI

InChI=1S/C32H28OP.ClH/c1-5-13-27(14-6-1)25-33-29-23-21-28(22-24-29)26-34(30-15-7-2-8-16-30,31-17-9-3-10-18-31)32-19-11-4-12-20-32;/h1-24H,25-26H2;1H/q+1;/p-1

InChI Key

ZNDBERRZILXTHK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Benzyloxybenzyl chloride (1 g, 0.0043 mol) and triphenyl phosphine (1.127 g, 1 equivalent) in anhydrous toluene (20 mL) were refluxed under nitrogen for ˜8–10 hours. A white precipitate appeared in the reaction mixture. The reaction mixture was then cooled to room temperature and ether (100 mL) was added. The precipitated phosphonium salt was collected by filtration, rinsed with ether and air dried. Yield=0.55 g (25%). MALDI-TOF MS 459.51 obs. (459.54 calc.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.127 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 1-(benzyloxy)-4-(chloromethyl)benzene (4.890 g, 21.01 mmol) in toluene (25 ml) was added triphenylphosphine (6.617 g, 25.23 mmol). The mixture was heated under reflux for 24 hrs, and cooled to room temperature. The precipitate was collected by filtration, and dried under reduced pressure to give [4-(benzyloxy)benzyl](triphenyl)phosphonium chloride (9.166 g, yield 88.1%) as a white solid.
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.617 g
Type
reactant
Reaction Step Two

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